

An In-Depth Technical Guide to CP681301: Structure, Synthesis, and Biological Activity

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Compound of Interest		
Compound Name:	CP681301	
Cat. No.:	B10831591	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP681301 is a potent and highly specific inhibitor of Cyclin-Dependent Kinase 5 (CDK5), a key regulator of neuronal development and function that has also been implicated in the pathogenesis of various cancers, including glioma. This technical guide provides a comprehensive overview of the chemical structure, synthetic approaches, and detailed biological activity of **CP681301**. It includes a summary of its effects on glioma stem cells (GSCs), detailing its mechanism of action through the inhibition of the CDK5-CREB1 signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, neuroscience, and drug development.

Chemical Structure and Properties

CP681301 is a small molecule inhibitor with the following chemical structure:

Chemical Name: 4-(5-fluoro-2-methoxyphenyl)-N-(5-methyl-1H-pyrazol-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

CAS Number: 865317-32-4

Molecular Formula: C16H14FN5O3

Molecular Weight: 359.32 g/mol



(Structure validation and properties are based on publicly available chemical databases.)

Synthesis of CP681301

A specific, publicly documented synthesis protocol for **CP681301** is not readily available in the surveyed scientific literature or patent databases. However, based on its pyrazolopyridinone core structure, a general synthetic strategy can be proposed. The synthesis of such heterocyclic compounds often involves a multi-step process.

A plausible synthetic route could involve the initial formation of a substituted pyrazole ring, followed by the construction of the pyridazinone ring system through cyclization reactions. The final step would likely be an amidation reaction to couple the pyrazole and pyridazinone moieties.

General Synthetic Approach for Pyrazole Derivatives:

The synthesis of pyrazole derivatives, which form a core component of **CP681301**, can be achieved through various methods. A common and well-established method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1] The reaction proceeds through the formation of an imine followed by an enamine, which then cyclizes to form the pyrazole ring.[1] Variations of this method allow for the introduction of different substituents on the pyrazole ring.

Another versatile method is the 1,3-dipolar cycloaddition of diazo compounds with alkynes. This approach offers good control over regioselectivity and is suitable for creating a wide range of substituted pyrazoles.

Multicomponent reactions have also emerged as an efficient strategy for the synthesis of complex pyrazole derivatives in a single step from simple starting materials.

Biological Activity and Mechanism of Action

CP681301 is a potent inhibitor of CDK5, an atypical cyclin-dependent kinase that plays a crucial role in neuronal function and has been implicated in the survival and self-renewal of glioma stem cells (GSCs).

In Vitro Efficacy



CP681301 has demonstrated significant activity against GSCs in vitro. The primary mechanism of action involves the inhibition of the CDK5-CREB1 signaling pathway.

Parameter	Cell Line(s)	Concentration	Effect	Reference
CDK5 Kinase Inhibition	Recombinant CDK5/p25	IC50 not specified	Potent inhibition	Mukherjee S, et al. (2018)
GSC Viability	Patient-derived GSCs	1 μΜ	Significant reduction in viability	Mukherjee S, et al. (2018)
CREB1 Phosphorylation	Patient-derived GSCs	1 μΜ	Inhibition of CREB1 phosphorylation at Ser133	Mukherjee S, et al. (2018)
Stem Cell Marker Expression	Patient-derived GSCs	1 μΜ	Downregulation of SOX2, OLIG2, and NESTIN	Mukherjee S, et al. (2018)
Self-Renewal (Neurosphere Formation)	Patient-derived GSCs	1 μΜ	Significant reduction in neurosphere formation	Mukherjee S, et al. (2018)

In Vivo Efficacy

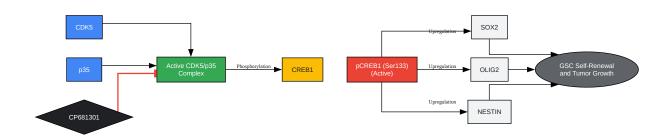
The anti-tumor activity of **CP681301** has been evaluated in a mouse orthotopic xenograft model of human glioma.



Parameter	Animal Model	Dosage and Administration	Effect	Reference
Tumor Growth	Orthotopic GSC xenografts in mice	50 mg/kg, oral gavage, daily	Significant reduction in tumor growth	Mukherjee S, et al. (2018)
Survival	Orthotopic GSC xenografts in mice	50 mg/kg, oral gavage, daily	Increased median survival	Mukherjee S, et al. (2018)
Target Engagement	Tumor tissue from treated mice	50 mg/kg, oral gavage, daily	Reduced pCREB1 levels	Mukherjee S, et al. (2018)

Signaling Pathway

The following diagram illustrates the CDK5-CREB1 signaling pathway and the point of intervention by **CP681301**.



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Caption: CDK5-CREB1 signaling pathway in glioma stem cells and inhibition by CP681301.

Experimental Protocols



The following are summaries of key experimental protocols adapted from Mukherjee S, et al. Cell Rep. 2018 May 8;23(6):1651-1664.

Cell Culture

Patient-derived glioma stem cells (GSCs) were cultured in serum-free neurobasal medium supplemented with N2 and B27 supplements, EGF, and FGF. Cells were maintained as neurospheres in non-adherent flasks.

In Vitro Kinase Assay

The inhibitory activity of **CP681301** against recombinant CDK5/p25 was determined using a radiometric filter plate assay. The assay measured the incorporation of ³³P-ATP into a histone H1 substrate.

Western Blotting

GSCs were treated with **CP681301** (1 μ M) for 24 hours. Cell lysates were prepared, and proteins were separated by SDS-PAGE. Proteins were transferred to a PVDF membrane and probed with primary antibodies against pCREB1 (Ser133), CREB1, SOX2, OLIG2, NESTIN, and β -actin.

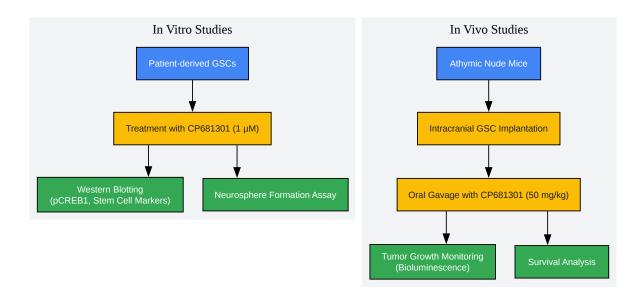
Neurosphere Formation Assay

Single-cell suspensions of GSCs were plated in 96-well plates at a density of 100 cells/well in the presence of **CP681301** (1 μ M) or vehicle control. The number of neurospheres formed was quantified after 10-14 days.

In Vivo Xenograft Studies

Female athymic nude mice were intracranially implanted with human GSCs. Once tumors were established (as determined by bioluminescence imaging), mice were randomized to receive either vehicle control or **CP681301** (50 mg/kg) daily by oral gavage. Tumor growth was monitored by bioluminescence imaging, and survival was recorded.





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Caption: A simplified workflow of the key in vitro and in vivo experiments.

Conclusion

CP681301 is a potent and specific CDK5 inhibitor with significant anti-tumor activity in preclinical models of glioma. Its ability to target the CDK5-CREB1 signaling pathway, which is crucial for the self-renewal of glioma stem cells, makes it a promising candidate for further development as a therapeutic agent for glioblastoma and potentially other malignancies driven by aberrant CDK5 activity. This technical guide provides a foundational understanding of **CP681301** for researchers and drug development professionals, summarizing its structure, synthesis, and biological rationale for its use in oncology.

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References

- 1. youtube.com [youtube.com]
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